Imidazo[1,2-a]pyridine-3-carboxylic acid,7-(trifluoromethoxy)-,methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyridine-3-carboxylic acid,7-(trifluoromethoxy)-,methyl ester is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . One common method is the hydrogenation reaction between the imidazole and pyridine rings .
Industrial Production Methods
Industrial production methods often involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve direct functionalization of the imidazo[1,2-a]pyridine scaffold .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-3-carboxylic acid,7-(trifluoromethoxy)-,methyl ester undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation is a common method used.
Reduction: Hydrogenation reactions are often employed.
Substitution: Radical reactions and transition metal catalysis are used for substitution reactions.
Common Reagents and Conditions
Common reagents include transition metals, oxidizing agents, and photocatalysts. Reaction conditions often involve specific temperatures and pressures to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical and material science applications .
Scientific Research Applications
Imidazo[1,2-a]pyridine-3-carboxylic acid,7-(trifluoromethoxy)-,methyl ester has a wide range of scientific research applications:
Chemistry: Used as a scaffold for the development of new synthetic strategies and drug development.
Biology: Acts as a versatile scaffold in organic synthesis and drug development.
Medicine: Utilized in the development of covalent inhibitors, such as KRAS G12C inhibitors.
Industry: Applied in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action involves the initial iodine-catalyzed condensation between the ketone and exocyclic amino group, followed by tautomerization, cyclization, and oxidative aromatization . This process allows the compound to exert its effects through specific molecular targets and pathways.
Comparison with Similar Compounds
Properties
CAS No. |
1206984-50-0 |
---|---|
Molecular Formula |
C10H7F3N2O3 |
Molecular Weight |
260.17 g/mol |
IUPAC Name |
methyl 7-(trifluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H7F3N2O3/c1-17-9(16)7-5-14-8-4-6(2-3-15(7)8)18-10(11,12)13/h2-5H,1H3 |
InChI Key |
AJVDZIWCKODZQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=CC(=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.